
Carbonylbis(5-methoxy-2,1-phenylene) bis(hydrogen sulfate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonylbis(5-methoxy-2,1-phenylene) bis(hydrogen sulfate) is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a carbonyl group flanked by two 5-methoxy-2,1-phenylene units, each of which is further bonded to a hydrogen sulfate group. The presence of these functional groups imparts distinct chemical reactivity and potential utility in diverse applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbonylbis(5-methoxy-2,1-phenylene) bis(hydrogen sulfate) typically involves the reaction of 5-methoxy-2,1-phenylene derivatives with a carbonyl source under specific conditions. One common method includes the use of a carbonyl chloride derivative, which reacts with the phenylene units in the presence of a suitable base to form the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of Carbonylbis(5-methoxy-2,1-phenylene) bis(hydrogen sulfate) may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Carbonylbis(5-methoxy-2,1-phenylene) bis(hydrogen sulfate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydrogen sulfate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols. Substitution reactions result in the formation of various derivatives with different functional groups replacing the hydrogen sulfate units.
Aplicaciones Científicas De Investigación
Carbonylbis(5-methoxy-2,1-phenylene) bis(hydrogen sulfate) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Carbonylbis(5-methoxy-2,1-phenylene) bis(hydrogen sulfate) exerts its effects involves interactions with specific molecular targets. The carbonyl group can participate in hydrogen bonding and other non-covalent interactions, while the hydrogen sulfate groups can engage in ionic interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxy-2,1-phenylene derivatives: These compounds share the phenylene core but differ in the functional groups attached.
Carbonyl-containing compounds: Compounds with similar carbonyl groups but different substituents.
Hydrogen sulfate derivatives: Compounds with hydrogen sulfate groups attached to different aromatic or aliphatic cores.
Uniqueness
Carbonylbis(5-methoxy-2,1-phenylene) bis(hydrogen sulfate) is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both carbonyl and hydrogen sulfate groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in various research and industrial contexts.
Propiedades
Número CAS |
399030-97-8 |
|---|---|
Fórmula molecular |
C15H14O11S2 |
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
[5-methoxy-2-(4-methoxy-2-sulfooxybenzoyl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C15H14O11S2/c1-23-9-3-5-11(13(7-9)25-27(17,18)19)15(16)12-6-4-10(24-2)8-14(12)26-28(20,21)22/h3-8H,1-2H3,(H,17,18,19)(H,20,21,22) |
Clave InChI |
YQWLVNZLLCCPSN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)OS(=O)(=O)O)OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


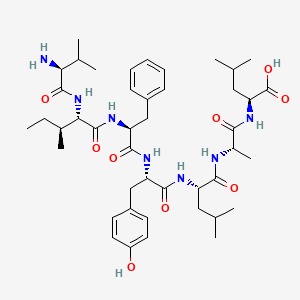
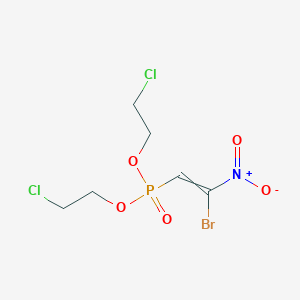

![4-[(1,2-Dichloroethenyl)oxy]but-1-yne](/img/structure/B14255869.png)
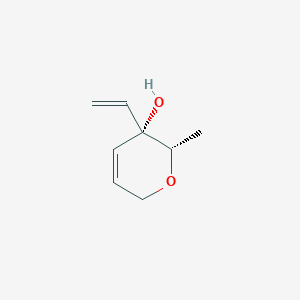
![O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine](/img/structure/B14255879.png)
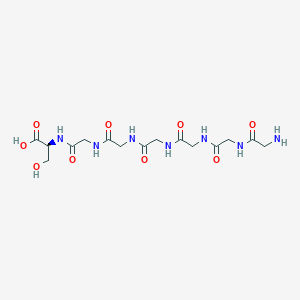

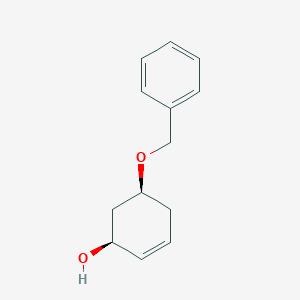
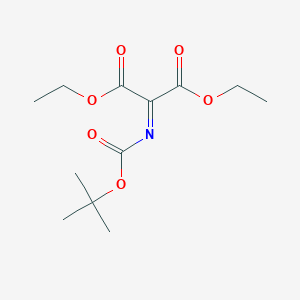
![Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B14255909.png)

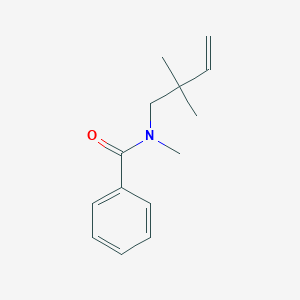
![4-{(E)-[4-(Acryloyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14255920.png)
